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Compound of Interest

Compound Name: Quinate

Cat. No.: B1205080 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Quinic acid (1,3,4,5-tetrahydroxycyclohexanecarboxylic acid) is a chiral cyclohexanecarboxylic

acid that serves as a key chiral building block in the synthesis of numerous pharmaceuticals. It

is a central intermediate in the shikimate pathway, a primary metabolic route in plants and

microorganisms for the biosynthesis of aromatic amino acids. The precise structural

characterization of quinate and its derivatives is paramount for understanding its biological

activity, ensuring the quality of natural products, and in the development of new chemical

entities. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical

technique for the unambiguous structural elucidation and quantification of quinate in various

matrices.

This document provides detailed application notes and experimental protocols for the use of

one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy, as well as quantitative

NMR (qNMR), in the structural analysis of quinate.

Data Presentation: NMR Spectral Data for Quinic
Acid
The following tables summarize the proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts (δ)

and coupling constants (J) for quinic acid in commonly used deuterated solvents, Deuterium
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Oxide (D₂O) and Dimethyl Sulfoxide-d₆ (DMSO-d₆).

Table 1: ¹H and ¹³C NMR Data for Quinic Acid in D₂O

Position
¹H Chemical Shift
(δ, ppm)

¹H Multiplicity &
Coupling
Constants (J, Hz)

¹³C Chemical Shift
(δ, ppm)

1 - - 74.5

2ax 1.86 dd, J = 13.0, 11.0 40.8

2eq 2.12 dd, J = 13.0, 5.0 40.8

3 3.39 dd, J = 9.0, 3.0 72.0

4 4.09 q, J = 3.0 70.0

5 3.99 ddd, J = 11.0, 9.0, 5.0 75.0

6ax 2.05 d, J = 3.0 37.0

6eq 2.05 d, J = 3.0 37.0

COOH - - 178.0

Note: The signals for H-6ax and H-6eq are often overlapped. Data compiled from multiple

sources.

Table 2: ¹H and ¹³C NMR Data for Quinic Acid in DMSO-d₆
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Position
¹H Chemical Shift
(δ, ppm)

¹H Multiplicity &
Coupling
Constants (J, Hz)

¹³C Chemical Shift
(δ, ppm)

1 - - 73.0

2ax 1.72 m 38.0

2eq 1.87 m 38.0

3 3.25 m 70.5

4 3.89 m 67.5

5 3.76 m 72.5

6ax 1.76 m 35.5

6eq 1.88 m 35.5

COOH 12.0 (approx.) br s 176.5

OH 4.6-5.4 br s -

Note: Multiplicity and coupling constants in DMSO-d₆ can be complex due to strong coupling

and hydrogen bonding. Broad signals for exchangeable protons (COOH, OH) are observed.

Data compiled from multiple sources including ChemicalBook.[1]

Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis of
Quinic Acid
Quinic acid is a polar compound, readily soluble in solvents like D₂O and DMSO-d₆.

Sample Weighing: Accurately weigh 5-10 mg of the quinate sample for ¹H NMR or 20-50 mg

for ¹³C NMR into a clean, dry vial.[2]

Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., D₂O

or DMSO-d₆) to the vial.[2]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.chemicalbook.com/SpectrumEN_77-95-2_1hnmr.htm
https://www.benchchem.com/product/b1205080?utm_src=pdf-body
https://www.rsc.org/suppdata/c9/cp/c9cp00590k/c9cp00590k1.pdf
https://www.rsc.org/suppdata/c9/cp/c9cp00590k/c9cp00590k1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1205080?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dissolution: Vortex or gently sonicate the sample to ensure complete dissolution. Visually

inspect the solution against a light source to ensure no particulate matter is present.

Filtration and Transfer: Filter the solution through a pipette with a small cotton or glass wool

plug directly into a clean, dry 5 mm NMR tube. This removes any suspended impurities that

can degrade spectral quality.

Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample

identification.

Protocol 2: 1D ¹H and ¹³C NMR Data Acquisition
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on

the deuterium signal of the solvent and tune the probe for both ¹H and ¹³C frequencies. Shim

the magnetic field to achieve optimal resolution and lineshape.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

Spectral Width (SW): 12-15 ppm, centered around 5-6 ppm.

Acquisition Time (AQ): 2-4 seconds.

Relaxation Delay (D1): 1-5 seconds (a longer delay of 5xT₁ is crucial for quantitative

measurements).

Number of Scans (NS): 8-16 scans for sufficient signal-to-noise ratio (S/N).

¹³C NMR Acquisition:

Pulse Program: Standard single-pulse with proton decoupling (e.g., 'zgpg30' on Bruker

systems).

Spectral Width (SW): 200-220 ppm, centered around 100 ppm.

Acquisition Time (AQ): 1-2 seconds.
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Relaxation Delay (D1): 2-5 seconds.

Number of Scans (NS): 1024-4096 scans, or more, depending on the sample

concentration.

Protocol 3: 2D NMR for Structural Elucidation (COSY,
HSQC, HMBC)
1. COSY (Correlation Spectroscopy)

Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks, revealing which

protons are adjacent to each other.

Acquisition Parameters (General):

Pulse Program: Standard COSY (e.g., 'cosygpmf' on Bruker systems).

Spectral Width (SW) in F1 and F2: Same as the ¹H NMR spectrum (12-15 ppm).

Data Points (TD) in F2: 1024-2048.

Number of Increments (TD) in F1: 256-512.

Number of Scans (NS): 2-8 per increment.

Relaxation Delay (D1): 1.5-2.0 seconds.

2. HSQC (Heteronuclear Single Quantum Coherence)

Purpose: To identify direct one-bond correlations between protons and the carbons to which

they are attached (¹H-¹³C).

Acquisition Parameters (General):

Pulse Program: Standard multiplicity-edited HSQC for distinguishing CH/CH₃ from CH₂

groups (e.g., 'hsqcedetgpsisp2.3' on Bruker systems).

Spectral Width (SW) in F2 (¹H): 12-15 ppm.
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Spectral Width (SW) in F1 (¹³C): 100-160 ppm (can be optimized based on the ¹³C

spectrum).

Data Points (TD) in F2: 1024.

Number of Increments (TD) in F1: 128-256.

Number of Scans (NS): 4-16 per increment.

Relaxation Delay (D1): 1.5-2.0 seconds.

One-bond coupling constant (¹JCH): Set to an average value of 145 Hz.

3. HMBC (Heteronuclear Multiple Bond Correlation)

Purpose: To identify long-range (typically 2-3 bond) correlations between protons and

carbons (¹H-¹³C). This is crucial for connecting spin systems and identifying quaternary

carbons.

Acquisition Parameters (General):

Pulse Program: Standard HMBC (e.g., 'hmbcgplpndqf' on Bruker systems).

Spectral Width (SW) in F2 (¹H): 12-15 ppm.

Spectral Width (SW) in F1 (¹³C): 200-220 ppm to include carbonyl carbons.

Data Points (TD) in F2: 1024.

Number of Increments (TD) in F1: 256-512.

Number of Scans (NS): 8-32 per increment.

Relaxation Delay (D1): 1.5-2.5 seconds.

Long-range coupling constant (ⁿJCH): Optimized for a range of couplings, typically set to 8

Hz.
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Protocol 4: Quantitative NMR (qNMR) for Quinate Assay
Purpose: To accurately determine the purity or concentration of a quinate sample.

Methodology:

Internal Standard Selection: Choose an internal standard (IS) that is stable, of high purity,

and has a sharp signal that does not overlap with any of the quinate signals. For quinate
analysis in D₂O, maleic acid or DSS (Sodium 2,2-dimethyl-2-silapentane-5-sulfonate) are

suitable candidates.[3][4]

Sample Preparation:

Accurately weigh a specific amount of the quinate sample (e.g., 10 mg).

Accurately weigh a specific amount of the chosen internal standard (e.g., 10 mg of

maleic acid).

Dissolve both the sample and the internal standard together in a precise volume of

deuterated solvent (e.g., 0.7 mL D₂O) in a vial. Ensure complete dissolution.

Transfer the solution to an NMR tube.

¹H NMR Acquisition for qNMR:

Pulse Angle: Use a calibrated 90° pulse to ensure uniform excitation.

Relaxation Delay (D1): This is a critical parameter. It must be at least 5 times the

longest T₁ (spin-lattice relaxation time) of both the quinate and the internal standard

signals being integrated. A delay of 30-60 seconds is often sufficient for accurate

quantification.

Number of Scans (NS): Acquire a sufficient number of scans (e.g., 32-64) to achieve a

high signal-to-noise ratio (>150:1) for the signals to be integrated.

Data Processing and Calculation:

Apply Fourier transform, phase correction, and baseline correction to the spectrum.
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Integrate a well-resolved signal from quinate (e.g., H-4 at ~4.09 ppm) and a signal from

the internal standard (e.g., the olefinic protons of maleic acid at ~6.3 ppm).

Calculate the purity of the quinate sample using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS /

m_analyte) * P_IS

Where:

I = Integral value

N = Number of protons for the integrated signal

MW = Molecular weight

m = mass

P = Purity of the internal standard

Subscripts 'analyte' and 'IS' refer to quinate and the internal standard, respectively.
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Caption: Workflow for quinate structural elucidation using NMR.
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Caption: Simplified Shikimate and Quinate biosynthesis pathway.
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Caption: Logical relationships in NMR data interpretation for structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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